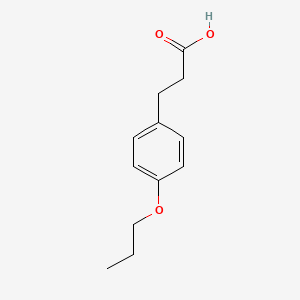

3-(4-Propoxyphenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-propoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFMLHAGBATXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367323 | |

| Record name | 3-(4-propoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3243-40-1 | |

| Record name | 3-(4-propoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-propoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(4-Propoxyphenyl)propanoic acid

Introduction

3-(4-Propoxyphenyl)propanoic acid, a carboxylic acid derivative with the molecular formula C12H16O3, serves as a valuable building block in the synthesis of more complex organic molecules.[1][2] Its structure, featuring a propanoic acid chain attached to a propoxy-substituted benzene ring, makes it a key intermediate in various research and development applications, particularly within the pharmaceutical and specialty chemical industries.[3] This guide provides a comprehensive overview of a primary synthesis pathway for this compound, delving into the underlying chemical principles, a detailed experimental protocol, and the rationale behind the procedural choices, aimed at researchers and professionals in drug development and organic synthesis.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests a disconnection at the Cα-Cβ bond of the propanoic acid side chain, leading back to a two-carbon unit and a benzyl-type fragment. A more practical and common approach, however, involves the formation of the α,β-unsaturated precursor, 3-(4-propoxyphenyl)acrylic acid, followed by the reduction of the carbon-carbon double bond. This precursor can be readily synthesized via condensation reactions involving 4-propoxybenzaldehyde and a suitable active methylene compound.

This guide will focus on a robust and widely applicable two-step synthesis strategy:

-

Knoevenagel Condensation: Reaction of 4-propoxybenzaldehyde with malonic acid to form 3-(4-propoxyphenyl)acrylic acid.

-

Catalytic Hydrogenation: Reduction of the resulting acrylic acid derivative to the target this compound.

This pathway is chosen for its reliability, use of readily available starting materials, and the extensive body of literature supporting its successful implementation.

Synthesis Pathway and Mechanism

The overall synthetic scheme is depicted below. The first step is a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[4][5] This is followed by a standard catalytic hydrogenation to saturate the alkene bond.

Part 1: Knoevenagel Condensation of 4-Propoxybenzaldehyde and Malonic Acid

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[6] In this synthesis, 4-propoxybenzaldehyde reacts with malonic acid in the presence of a base like pyridine or triethylamine.[7] The reaction proceeds through the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate and decarboxylation (often in situ) of the resulting dicarboxylic acid yields the α,β-unsaturated carboxylic acid.[7]

Part 2: Catalytic Hydrogenation

The second step involves the reduction of the carbon-carbon double bond in 3-(4-propoxyphenyl)acrylic acid. This is typically achieved through catalytic hydrogenation, employing a heterogeneous catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. This method is highly efficient and selective for the reduction of the alkene without affecting the aromatic ring or the carboxylic acid group.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Propoxybenzaldehyde | C10H12O2 | 164.20 | 5736-85-6[8] |

| Malonic Acid | C3H4O4 | 104.06 | 141-82-2 |

| Pyridine | C5H5N | 79.10 | 110-86-1 |

| Ethanol | C2H5OH | 46.07 | 64-17-5 |

| 10% Palladium on Carbon (Pd/C) | - | - | 7440-05-3 |

| Hydrogen Gas | H2 | 2.02 | 1333-74-0 |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | 7647-01-0 |

| Ethyl Acetate | C4H8O2 | 88.11 | 141-78-6 |

| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | 7757-82-6 |

Step 1: Synthesis of 3-(4-Propoxyphenyl)acrylic acid (Knoevenagel Condensation)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-propoxybenzaldehyde (16.4 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol) in ethanol (100 mL).

-

Catalyst Addition: To the stirred solution, add pyridine (4.0 mL, 0.05 mol) as a catalyst.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

-

Acidification: Acidify the mixture with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 3-(4-propoxyphenyl)acrylic acid will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from an ethanol/water mixture to yield pure 3-(4-propoxyphenyl)acrylic acid.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

-

Reaction Setup: In a hydrogenation flask or a suitable pressure vessel, dissolve the 3-(4-propoxyphenyl)acrylic acid (10.3 g, 0.05 mol) obtained from the previous step in ethyl acetate (150 mL).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (0.5 g) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas several times. Then, pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir vigorously at room temperature.

-

Reaction Monitoring: The reaction is typically complete within 2-4 hours. The uptake of hydrogen will cease upon completion. The reaction can also be monitored by TLC or by the disappearance of the starting material using NMR spectroscopy.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be recrystallized from a suitable solvent system, such as hexane/ethyl acetate, to yield the final product as a white solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the propoxy and propanoic acid chains, and the methyl protons of the propoxy group. The disappearance of the vinylic proton signals from the acrylic acid precursor is a key indicator of a successful hydrogenation.

-

¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for all the unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong carbonyl (C=O) absorption band for the carboxylic acid around 1700-1725 cm⁻¹ and a broad O-H stretch from approximately 2500-3300 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (208.25 g/mol ).[9]

Causality and Justification of Experimental Choices

-

Choice of Base in Knoevenagel Condensation: Pyridine is a commonly used weak base catalyst for the Knoevenagel condensation.[7] It is effective in promoting the reaction without causing significant side reactions. Triethylamine is another viable option.[7]

-

Solvent Selection: Ethanol is a good solvent for both the aldehyde and malonic acid and is suitable for the reflux temperature required for the Knoevenagel condensation. For the hydrogenation step, ethyl acetate is an excellent choice as it is relatively inert and easily removed.

-

Catalyst for Hydrogenation: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of carbon-carbon double bonds.[10] It offers high activity and selectivity under mild conditions.

-

Purification Methods: Recrystallization is a standard and effective method for purifying solid organic compounds, allowing for the removal of impurities and resulting in a high-purity final product.

Visualization of the Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via a two-step sequence of Knoevenagel condensation followed by catalytic hydrogenation is a reliable and efficient method. This guide provides a detailed protocol and the scientific rationale behind the chosen procedures, offering a solid foundation for researchers and professionals in the field of organic synthesis. Adherence to standard laboratory safety practices is paramount when performing these chemical transformations.

References

- Vertex AI Search. Syringa aldehyde, 4-propoxy-3,5-dimethoxy-benzaldehyde preparation. - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Accessed January 17, 2026.

- Vertex AI Search. Exploring 4-N-Propoxybenzaldehyde: Properties, Applications, and Manufacturing. Accessed January 17, 2026.

- PubChem. This compound | C12H16O3 | CID 2255935 - PubChem. National Institutes of Health. Accessed January 17, 2026.

-

Vertex AI Search. . Accessed January 17, 2026.

- PubChem. 3-(4-Propoxyphenyl)propanoate | C12H15O3- | CID 2255934 - PubChem. National Institutes of Health. Accessed January 17, 2026.

- ResearchGate. Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides | Request PDF. Accessed January 17, 2026.

- PubChem. 3-(4-Phenoxyphenyl)propanoic acid | C15H14O3 | CID 22036572 - PubChem. National Institutes of Health. Accessed January 17, 2026.

- Sathee NEET. Perkin Reaction Mechanism - Sathee NEET. IIT Kanpur. Accessed January 17, 2026.

- PubMed Central. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PubMed Central. National Institutes of Health. Accessed January 17, 2026.

- PubChem. 3-(4-Carboxyphenyl)propionic Acid | C10H10O4 | CID 854054 - PubChem. National Institutes of Health. Accessed January 17, 2026.

- BYJU'S. Perkin Reaction Mechanism - BYJU'S. Accessed January 17, 2026.

- Longdom Publishing. A Concise Introduction of Perkin Reaction - Longdom Publishing. Accessed January 17, 2026.

- Longdom Publishing. A Concise Introduction of Perkin Reaction - Longdom Publishing. Published May 30, 2018.

- Scribd. Perkin Reaction | PDF | Science & Mathematics - Scribd. Accessed January 17, 2026.

- Sigma-Aldrich. 4-Propoxybenzaldehyde 97 5736-85-6 - Sigma-Aldrich. Accessed January 17, 2026.

- Organic Reactions. The Knoevenagel Condensation - Organic Reactions. Accessed January 17, 2026.

- PubChemLite. This compound (C12H16O3) - PubChemLite. Accessed January 17, 2026.

- ChemicalBook. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum - ChemicalBook. Accessed January 17, 2026.

- PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. National Institutes of Health. Published February 17, 2024.

- PubChem. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem. National Institutes of Health. Accessed January 17, 2026.

- NIST. 4-Propoxybenzaldehyde - the NIST WebBook. Accessed January 17, 2026.

- Thermo Fisher Scientific. Knoevenagel Condensation | Thermo Fisher Scientific - US. Accessed January 17, 2026.

- ResearchGate. Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with...

- ChemicalBook. 3-(4-Hydroxyphenyl)propionic acid(501-97-3) 1H NMR spectrum - ChemicalBook. Accessed January 17, 2026.

- Google Patents. WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)

- PubChem. 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem. National Institutes of Health. Accessed January 17, 2026.

- PubMed. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed. National Institutes of Health. Published February 17, 2024.

- PubChem. 3-(4-Butoxyphenyl)acrylic acid | C13H16O3 | CID 5285558 - PubChem. National Institutes of Health. Accessed January 17, 2026.

- Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Accessed January 17, 2026.

- ORGANIC SPECTROSCOPY INTERNATIONAL.

- PubMed. Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid - PubMed. National Institutes of Health. Accessed January 17, 2026.

- MDPI. Fe 3 O 4 /Poly(acrylic acid) Composite Hydrogel for the Removal of Methylene Blue and Crystal Violet from Aqueous Media - MDPI. Accessed January 17, 2026.

- PubMed Central. (Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid - PMC - NIH. National Institutes of Health. Accessed January 17, 2026.

- ResearchGate. (PDF) (Z)-2-Hydroxy-3-(4-methoxyphenyl)

Sources

- 1. This compound | C12H16O3 | CID 2255935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-Propoxyphenyl)propanoate | C12H15O3- | CID 2255934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicreactions.org [organicreactions.org]

- 6. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C12H16O3) [pubchemlite.lcsb.uni.lu]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]

An In-depth Technical Guide to 3-(4-Propoxyphenyl)propanoic Acid

This guide provides a comprehensive technical overview of 3-(4-Propoxyphenyl)propanoic acid, a member of the arylpropanoic acid class of compounds. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, synthesis, and potential applications, grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research. Based on its structure and data from closely related analogs, the following properties can be predicted:

| Property | Predicted Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | PubChem[1] |

| Molecular Weight | 208.25 g/mol | PubChem[1] |

| XLogP3 | 2.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 5 | PubChem[3] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, ethanol), sparingly soluble in water (predicted) |

These properties are computationally predicted and should be confirmed through empirical testing.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several established synthetic routes for arylpropanoic acids. A common and reliable method involves the etherification of a phenolic precursor followed by a reaction to introduce the propanoic acid moiety. The following protocol is a representative synthesis, illustrating the key chemical transformations and the rationale behind the procedural steps.

Experimental Protocol: A Representative Synthesis

Step 1: Etherification of 4-Hydroxyphenylacetic Acid

The initial step involves the Williamson ether synthesis to introduce the propoxy group onto the phenolic hydroxyl group of a suitable starting material. 4-Hydroxyphenylacetic acid is a logical precursor.

-

Rationale: The phenolic proton is acidic and can be readily removed by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide (in this case, 1-bromopropane) in an SN2 reaction to form the ether linkage. The choice of a moderately strong base like potassium carbonate is crucial to deprotonate the phenol without causing unwanted side reactions with the carboxylic acid group.

Procedure:

-

To a solution of 4-hydroxyphenylacetic acid (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting crude product, ethyl 3-(4-propoxyphenyl)propanoate, by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester

The final step is the hydrolysis of the ester to yield the desired carboxylic acid.

-

Rationale: Base-catalyzed hydrolysis (saponification) is an effective method to convert the ester to a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product.

Procedure:

-

Dissolve the purified ethyl 3-(4-propoxyphenyl)propanoate from Step 1 in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with a strong acid, such as hydrochloric acid, until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis Workflow Diagram:

Caption: A representative two-step synthesis of this compound.

Analytical Characterization

The purity and identity of synthesized this compound must be confirmed using standard analytical techniques. A combination of chromatographic and spectroscopic methods is recommended for comprehensive characterization.

Recommended Analytical Workflow:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of the final compound. A reversed-phase C18 column is typically suitable for this class of compounds.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is a good starting point. The acidic modifier ensures the carboxylic acid is in its protonated form, leading to better peak shape.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 254 nm) is standard.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both identification and purity assessment, although derivatization is often necessary to increase the volatility of the carboxylic acid.

-

Derivatization: Esterification of the carboxylic acid to its methyl or ethyl ester using reagents like diazomethane or by heating with the corresponding alcohol in the presence of an acid catalyst is a common practice.

-

Analysis: The resulting volatile derivative can be analyzed by GC-MS, providing a retention time and a mass spectrum that can be used to confirm the molecular weight and fragmentation pattern of the compound.

-

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the propoxy group protons, and the protons of the propanoic acid chain. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and the C-O stretches of the ether linkage.

-

Analytical Workflow Diagram:

Caption: A standard workflow for the analytical characterization of this compound.

Applications in Drug Development and Research

Arylpropanoic acids are a well-established class of compounds with a wide range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[4] The structural motif of this compound makes it an interesting candidate for exploration in various therapeutic areas.

-

Scaffold for Novel Therapeutics: The core structure can serve as a scaffold for the synthesis of new chemical entities. The carboxylic acid and the aromatic ring provide handles for chemical modification to optimize pharmacological properties. Recent studies have shown that derivatives of similar arylpropanoic acids exhibit promising antimicrobial and anticancer activities.[5][6][7] For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated activity against multidrug-resistant bacterial and fungal pathogens.[5]

-

Potential as a GPR34 Antagonist: Structurally related compounds, such as (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, have been identified as antagonists of GPR34, a G-protein coupled receptor implicated in neuropathic pain.[8] This suggests that this compound and its derivatives could be investigated for their potential to modulate G-protein coupled receptor signaling pathways.

Signaling Pathway Context: Potential Modulation of Inflammatory Pathways

Given the prevalence of arylpropanoic acids as NSAIDs, a primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Caption: Potential mechanism of action via inhibition of the cyclooxygenase (COX) pathway.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available due to its novelty, general precautions for handling arylpropanoic acids should be followed. These compounds are typically considered irritants.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents an intriguing molecule for chemical and pharmacological research. While its specific properties and biological activities are yet to be fully elucidated, its structural relationship to a well-established class of bioactive compounds suggests significant potential. This guide provides a foundational framework for its synthesis, characterization, and exploration in the context of drug discovery and development. Further empirical studies are warranted to fully characterize this compound and unlock its therapeutic potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(4-Phenoxyphenyl)propanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3-[4-(3-Phenoxypropoxy)phenyl]propanoic acid. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C12H16O3). [Link]

-

PubChem. 3-(4-Propoxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

-

MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

-

Analytical Method Summaries. [Link]

-

PubMed. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

PubMed Central. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

ResearchGate. Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. [Link]

-

ResearchGate. Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. [Link]

-

PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. [Link]

-

ResearchGate. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

-

PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

ResearchGate. Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. [Link]

-

ResearchGate. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]

-

AquaEnergy Expo Knowledge Hub. Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]

Sources

- 1. This compound | C12H16O3 | CID 2255935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C12H16O3) [pubchemlite.lcsb.uni.lu]

- 3. 3-(4-Propoxyphenyl)propanoate | C12H15O3- | CID 2255934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Introduction: Situating 3-(4-Propoxyphenyl)propanoic Acid in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 3-(4-Propoxyphenyl)propanoic Acid

This compound (PubChem CID: 2255935) is a molecule belonging to the arylpropionic acid class.[1] Structurally, it features a phenyl ring substituted with a propoxy group and a propanoic acid chain. This scaffold is noteworthy in medicinal chemistry, as it is shared by a class of widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen and ketoprofen.[2][3] While primarily documented as a chemical intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents, its inherent structural motifs suggest a broader and more nuanced biological potential that warrants deeper investigation.[4]

This guide synthesizes current knowledge and extrapolates potential activities based on structurally related compounds. It is intended for researchers and drug development professionals, providing a framework for exploring the therapeutic promise of this molecule, from foundational mechanisms to advanced in-vivo validation.

Part 1: The Foundational Activity of the Arylpropionic Acid Scaffold: Anti-Inflammation via COX Inhibition

The most established biological activity of the arylpropionic acid class is its anti-inflammatory effect, which is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[2]

Mechanism of Action: The Arachidonic Acid Cascade

Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid into prostaglandins (PGs) and thromboxanes. This conversion is catalyzed by two key isoenzymes: COX-1 and COX-2.

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes like gastrointestinal protection and platelet aggregation.[2]

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary mediator of inflammatory prostaglandin production.[2]

Arylpropionic acids act as competitive inhibitors of these enzymes, preventing the synthesis of prostaglandins and thereby reducing inflammation, pain (analgesia), and fever (antipyresis).[3] While many traditional NSAIDs inhibit both isoforms, significant research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition.

Caption: Hypothesized COX Inhibition Pathway.

Part 2: Potential Therapeutic Applications Beyond Inflammation

The true potential of this compound may lie in its activity at nuclear receptors and G-protein coupled receptors (GPCRs) that govern systemic metabolism. This is inferred from extensive research on compounds with a similar phenylpropanoic acid scaffold.[5][6]

Metabolic Regulation via Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The 3,4-disubstituted phenylpropanoic acid structure is a versatile template for designing subtype-selective PPAR agonists.[5] PPARs are ligand-activated transcription factors that play critical roles in energy homeostasis and inflammation.[7] There are three main subtypes:

-

PPARα: Primarily expressed in the liver, heart, and muscle, it governs fatty acid oxidation. Fibrate drugs, which are PPARα agonists, are used to treat hypertriglyceridemia.[8]

-

PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis and is crucial for insulin sensitivity. Thiazolidinediones (TZDs), used to treat type 2 diabetes, are potent PPARγ agonists.[7][9]

-

PPARδ (or β): Ubiquitously expressed, it enhances fatty acid metabolism and is being explored as a target for metabolic syndrome.[7]

Given its structure, this compound could function as a PPAR agonist, potentially a dual PPARα/γ agonist, offering a multi-faceted approach to treating metabolic syndrome by simultaneously addressing dyslipidemia and insulin resistance.[10]

Caption: General Mechanism of PPAR Activation.

GPCR-Mediated Metabolic Benefits: FFA4/GPR120 and GPR40

Recent drug discovery efforts have identified key GPCRs expressed in metabolic tissues that can be modulated by fatty acid-like molecules.

-

Free Fatty Acid Receptor 4 (FFA4 or GPR120): This receptor is an attractive target for metabolic diseases. Studies on related 3-(4-(phenoxymethyl)phenyl)propanoic acid derivatives have demonstrated potent and selective FFA4 agonism, leading to dose-dependent reductions in blood glucose in animal models.[6][11]

-

G Protein-Coupled Receptor 40 (GPR40 or FFA1): Agonists of GPR40, such as 3-substituted 3-(4-aryloxyaryl)-propanoic acids, have been shown to enhance glucose-stimulated insulin secretion from pancreatic β-cells.[12]

The structural similarity of this compound to these known agonists suggests it could engage one or both of these receptors, contributing to improved glucose homeostasis.

Anticancer and Antioxidant Potential

While a less direct line of inquiry, various derivatives of propanoic acids have demonstrated promising anticancer and antioxidant activities. For example, series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been shown to reduce cancer cell viability and migration in vitro.[13][14] These effects are often linked to the molecule's ability to modulate oxidative stress within cancer cells.[15] This suggests that the core propanoic acid scaffold could be a starting point for developing novel anticancer agents.

Part 3: Recommended Experimental Protocols for Biological Characterization

To validate the hypothesized biological activities of this compound, a systematic, multi-tiered evaluation is necessary. The following protocols provide a robust framework for this investigation.

Protocol 1: In Vitro PPARα/γ/δ Transactivation Assay

This experiment determines if the compound can activate PPAR subtypes. It utilizes a luciferase reporter gene system where the luciferase gene is under the control of a PPAR response element (PPRE).

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T or HeLa) in DMEM supplemented with 10% FBS.

-

Transfection: Co-transfect cells with expression plasmids for the ligand-binding domain of human PPARα, γ, or δ fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene. A β-galactosidase expression plasmid should be included as a transfection control.

-

Compound Treatment: After 24 hours, replace the medium with a serum-free medium containing this compound at various concentrations (e.g., 0.1 to 100 µM). Include a known PPAR agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ) as a positive control and DMSO as a vehicle control.

-

Lysis and Assay: After another 24 hours, lyse the cells and measure luciferase and β-galactosidase activity using appropriate assay kits.

-

Data Analysis: Normalize luciferase activity to β-galactosidase activity to correct for transfection efficiency. Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC50 value.

Caption: Workflow for PPAR Transactivation Assay.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This enzymatic assay quantifies the compound's ability to inhibit the prostaglandin-producing activity of COX enzymes.

Methodology:

-

Reagents: Use purified ovine COX-1 and human recombinant COX-2 enzymes. The substrate is arachidonic acid.

-

Assay Setup: In a 96-well plate, pre-incubate the enzyme (COX-1 or COX-2) with various concentrations of this compound or a control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) in a suitable buffer at 37°C for 15 minutes.

-

Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Quantify Prostaglandin: After a set time (e.g., 10 minutes), stop the reaction and quantify the amount of Prostaglandin E2 (PGE2) produced using a competitive Enzyme Immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value for each isoenzyme.

Protocol 3: In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model

This protocol assesses the compound's effect on metabolic parameters in a disease-relevant animal model.

Methodology:

-

Model Induction: Feed male C57BL/6J mice a high-fat diet (HFD, e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.

-

Compound Administration: Randomly assign DIO mice to treatment groups: vehicle control (e.g., 0.5% carboxymethylcellulose) and this compound (e.g., 10, 30, 100 mg/kg), administered daily by oral gavage.

-

Monitoring: Monitor body weight and food intake regularly.

-

Metabolic Testing:

-

Glucose Tolerance Test (GTT): After 4-6 weeks of treatment, perform an intraperitoneal GTT to assess glucose disposal.

-

Insulin Tolerance Test (ITT): Perform an ITT to assess insulin sensitivity.

-

-

Terminal Analysis: At the end of the study, collect blood to measure plasma levels of glucose, insulin, triglycerides, and cholesterol. Harvest tissues (liver, adipose tissue) for histological analysis (e.g., H&E staining for hepatic steatosis) and gene expression analysis (e.g., qPCR for PPAR target genes).

Summary of Potential Biological Activities

| Biological Activity | Target(s) | Basis of Hypothesis | Potential Therapeutic Application |

| Anti-inflammatory | COX-1, COX-2 | Established activity of the arylpropionic acid class.[2][3] | Inflammatory disorders, Pain |

| Metabolic Regulation | PPARα, PPARγ, PPARδ | Phenylpropanoic acid is a known scaffold for PPAR agonists.[5][10] | Metabolic Syndrome, Type 2 Diabetes, Dyslipidemia |

| Glucose Homeostasis | FFA4 (GPR120), GPR40 | Structural similarity to known FFA4 and GPR40 agonists.[6][12] | Type 2 Diabetes |

| Anticancer | Various (e.g., oxidative stress pathways) | Activity demonstrated by related propanoic acid derivatives.[13][14] | Oncology |

Conclusion and Future Directions

This compound stands as a molecule of significant, yet largely unexplored, therapeutic potential. While its role as a synthetic intermediate is established, its core structure strongly suggests a profile that extends beyond simple anti-inflammatory action. The most compelling avenues for investigation lie in its potential as a modulator of metabolic diseases through the activation of PPARs and key GPCRs like FFA4. The experimental frameworks provided in this guide offer a clear path to validating these hypotheses. Successful characterization could position this compound not merely as a building block, but as a valuable lead compound for the development of next-generation therapeutics targeting metabolic and inflammatory diseases.

References

- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- This compound. (n.d.). MySkinRecipes.

- Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs)

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). PubMed Central (PMC).

- Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR).

- Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)

- Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (n.d.). PubMed Central (PMC).

- Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. (2020).

- This compound. (n.d.). PubChem.

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024).

- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI.

- 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. (2011). PubMed.

- PPAR agonist. (n.d.). Wikipedia.

- Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). (n.d.). PubMed Central (PMC).

- Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. (n.d.). MDPI.

Sources

- 1. This compound | C12H16O3 | CID 2255935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. This compound [myskinrecipes.com]

- 5. Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PPAR agonist - Wikipedia [en.wikipedia.org]

- 8. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Evolving Landscape of 3-(4-Propoxyphenyl)propanoic Acid Derivatives: A Scaffold for Diverse Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

The arylpropanoic acid framework is a cornerstone in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[1][2] These molecules have a well-established history in managing pain and inflammation through the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, the versatility of this chemical scaffold extends far beyond its anti-inflammatory origins. By strategically modifying the core structure, specifically the 3-(4-propoxyphenyl)propanoic acid backbone and its analogs, researchers have unlocked a remarkable diversity of biological activities.

This technical guide provides an in-depth exploration of this compound derivatives, moving beyond their classical applications to illuminate their potential in oncology, metabolic diseases, infectious diseases, and neurology. We will dissect the structure-activity relationships (SAR), delve into the mechanisms of action, and provide validated experimental protocols to empower researchers in this dynamic field. The narrative is designed to explain the causality behind experimental choices, offering insights grounded in field-proven applications.

Core Synthesis Strategies: From Backbone to Bioactive Derivative

The synthetic versatility of the propanoic acid scaffold is central to its broad utility. The core can be readily functionalized at the carboxylic acid group to generate a vast library of derivatives, including esters, amides, and hydrazones. This derivatization is not merely for diversification; it is a strategic approach to modulate physicochemical properties such as solubility, membrane permeability, and metabolic stability, which are critical for optimizing pharmacokinetic profiles.

A common and effective workflow for generating a library of diverse analogs, particularly hydrazones which have shown significant bioactivity, begins with the activation of the carboxylic acid, followed by reaction with hydrazine to form a hydrazide intermediate.[3][4] This key intermediate can then be condensed with a wide array of aldehydes or ketones to yield the final hydrazone derivatives.

Caption: Generalized workflow for the synthesis of hydrazone derivatives.

This strategic approach allows for the systematic introduction of various aromatic and heterocyclic substituents, enabling a thorough exploration of the structure-activity landscape for a given biological target.[3][5]

Therapeutic Applications & Structure-Activity Relationships (SAR)

The true power of this scaffold is revealed in its diverse therapeutic applications, each governed by distinct structure-activity relationships.

Oncology: Targeting Cancer Cell Proliferation and Survival

Recent research has identified derivatives of the arylpropanoic acid scaffold as promising anticancer agents, effective against challenging cell lines, including lung adenocarcinoma (A549).[4][6][7]

Structure-Activity Relationship:

-

Thiazole-Containing Derivatives: The incorporation of a 4-phenylthiazol-2-yl)amino moiety has yielded compounds with potent antiproliferative activity. For instance, modifying the acetylphenyl group to an oxime (substituting -H with -CH3) can significantly increase potency, as seen in the IC50 drop from 5.42 µM to 2.47 µM in A549 cells.[4][8]

-

Hydroxyphenylamino Derivatives: For 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, activity is highly dependent on the substituent introduced via the hydrazone linkage. A 1-naphthyl group (compound 12), a 2-furyl substituent (compound 20), and a phenyl group with a 4-NO2 substitution (compound 29) all demonstrated a significant ability to reduce A549 cell viability.[6] The presence of the phenolic hydroxyl group may also contribute to antioxidant properties, which can modulate the reactive oxygen species (ROS) environment within cancer cells.[6][7][9]

Quantitative Data: Antiproliferative Activity

| Compound ID | Derivative Class | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 21 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 | 5.42 | [7][8] |

| 22 | Oxime of Compound 21 (-CH3 group) | A549 | 2.47 | [7][8] |

| Cisplatin | Standard Chemotherapeutic | A549 | >10 | [8] |

| Compound 29 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone (4-NO2 phenyl) | A549 | Reduces viability to 31.2% |[6] |

Proposed Mechanism of Action: In silico studies suggest that the most active thiazole derivatives exert their anticancer effects by interacting with key proteins involved in cancer cell proliferation and survival, such as Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[4][7][8] Inhibition of these targets disrupts downstream signaling cascades that are critical for tumor growth.

Caption: Standard experimental workflow for the MTT cell viability assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the bacterial or fungal strain overnight on an appropriate agar plate. Select several colonies to inoculate a sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Compound Preparation: In a 96-well plate, perform serial twofold dilutions of the test compounds in the appropriate broth to create a concentration gradient.

-

Inoculation: Add the standardized microbial inoculum to each well of the plate, resulting in a final cell concentration of ~5 x 10⁵ CFU/mL. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

MIC Determination: The MIC is determined as the lowest compound concentration in which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.

Pharmacokinetics and Analytical Considerations

For any derivative to advance as a therapeutic candidate, its pharmacokinetic profile must be understood. Studies on related propanoic acid analogs have shown that they are often rapidly absorbed with dose-dependent oral bioavailability. [10]Clearance is typically slow, and the volume of distribution is moderate. [10] Analytical Method: A robust reversed-phase high-performance liquid chromatography (HPLC) method is essential for purity assessment and quantification. For related compounds, separation has been achieved on specialized columns like carbon-coated zirconia using an acetonitrile-phosphate buffer mobile phase, with fluorescence detection enhancing sensitivity. [11]

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a privileged structure in medicinal chemistry. While its roots are in anti-inflammatory drug discovery, the field has evolved to harness its potential across a remarkable spectrum of diseases. The ability to systematically modify the core structure allows for the fine-tuning of activity against diverse biological targets, from enzymes and GPCRs to nuclear receptors.

Future research should focus on:

-

Multiparameter Optimization: Moving beyond potency to simultaneously optimize for selectivity, metabolic stability, and safety profiles.

-

Novel Target Identification: Using well-characterized libraries of these derivatives to screen for novel biological targets.

-

In Vivo Efficacy: Advancing the most promising leads from in vitro assays into preclinical animal models to validate their therapeutic potential in complex biological systems.

This guide has provided a framework for understanding and exploring this versatile chemical class. By integrating rational design, systematic synthesis, and robust biological evaluation, the scientific community can continue to unlock the full therapeutic potential of these remarkable compounds.

References

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

This compound (C12H16O3). (n.d.). PubChem. [Link]

-

Ohta, K., et al. (2007). Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. Biological & Pharmaceutical Bulletin. [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics. [Link]

-

Golcienė, B., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences. [Link]

-

Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (2023). ResearchGate. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. [Link]

-

Kovaříková, P., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Tonn, G. R., et al. (2011). 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. (2024). ResearchGate. [Link]

-

Ohue-Kitano, R., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Communications Biology. [Link]

-

Wleklinski, M., et al. (1992). Structure-activity relationships associated with 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, a nonprostanoid prostacyclin mimetic. Journal of Medicinal Chemistry. [Link]

-

Yamane, K., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry. [Link]

-

Perera, M. A., et al. (2005). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology. [Link]

-

Lee, J. H., et al. (2018). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Experimental & Molecular Medicine. [Link]

-

Li, J., et al. (2024). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. (n.d.). ResearchGate. [Link]

-

This compound. (n.d.). MySkinRecipes. [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]

-

3-(4-Hydroxyphenyl)propionic acid. (n.d.). PubChem. [Link]

-

Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. [Link]

-

PPAR agonist. (n.d.). Wikipedia. [Link]

-

Wang, H., et al. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. [Link]

-

Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

-

Vafaei, S., et al. (2022). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. MDPI. [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Potential of 3-(4-Propoxyphenyl)propanoic Acid: A Structure-Activity-Relationship-Based Exploration

Executive Summary

The phenylpropanoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide focuses on a specific, yet underexplored, member of this family: 3-(4-Propoxyphenyl)propanoic acid . While direct pharmacological data on this compound is limited, a comprehensive analysis of its structural analogs provides a robust framework for predicting its potential therapeutic applications. By examining closely related molecules, we can infer a high probability of activity in metabolic, inflammatory, and cardiovascular domains. This document synthesizes existing data on analogous compounds to build a compelling case for the investigation of this compound as a novel lead compound and provides detailed protocols for its initial pharmacological characterization.

Introduction: The Phenylpropanoic Acid Scaffold

The 3-phenylpropanoic acid core is a versatile template that has been successfully exploited to develop a wide range of biologically active molecules.[1] Its defining feature is a phenyl ring connected to a propanoic acid tail. This arrangement allows for systematic chemical modifications at three key positions: the phenyl ring, the alpha-carbon of the propanoic acid chain, and the terminal carboxylic acid group. These modifications can dramatically alter the compound's selectivity and potency for various biological targets.

Derivatives of this scaffold are known to interact with critical pharmacological targets, including:

-

Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that are master regulators of lipid and glucose metabolism.[3][4]

-

G-Protein Coupled Receptors (GPCRs): Such as GPR40 and GPR41, which are involved in metabolic homeostasis.[5][6]

-

Cyclooxygenase (COX) Enzymes: The primary targets for NSAIDs like ibuprofen.[1]

Given this precedent, this compound, with its distinctive propoxy group on the phenyl ring, represents a compelling candidate for investigation. The propoxy group increases lipophilicity compared to its hydroxylated or methoxylated cousins, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile and its affinity for various receptor binding pockets.

Potential Therapeutic Application I: Metabolic Disorders

A substantial body of evidence points to the potential of phenylpropanoic acid derivatives as modulators of metabolic diseases like type 2 diabetes and dyslipidemia.[4][6] The primary targets in this area are the PPARs.

The Peroxisome Proliferator-Activated Receptor (PPAR) Agonism Hypothesis

PPARs are ligand-activated transcription factors with three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ/δ).[7][8]

-

PPARα: Highly expressed in the liver, heart, and muscle, it primarily regulates fatty acid oxidation. Fibrate drugs, which are PPARα agonists, are used to lower triglycerides.[8][9]

-

PPARγ: Abundant in adipose tissue, it is a key regulator of adipogenesis, fatty acid storage, and insulin sensitivity. Thiazolidinediones (TZDs), potent PPARγ agonists, are used as insulin sensitizers in the treatment of type 2 diabetes.[7][9]

-

PPARδ: Expressed ubiquitously, it is involved in lipid metabolism and energy balance.[4][9]

The 3,4-disubstituted phenylpropanoic acid scaffold has been identified as a versatile template for developing subtype-selective PPAR agonists.[3] Specifically, alpha-ethylphenylpropanoic acid derivatives have been identified as potent dual agonists for human PPARα and PPARδ, showing potential for treating metabolic syndrome.[4]

Causality: The propanoic acid moiety of these compounds mimics the structure of endogenous fatty acid ligands, allowing it to bind to the ligand-binding domain (LBD) of PPARs. Upon activation, the PPAR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.

We hypothesize that this compound will act as a PPAR agonist, potentially with selectivity for one or more isoforms. Its propoxy group could establish favorable hydrophobic interactions within the receptor's LBD.

Caption: Hypothesized PPAR signaling pathway activation.

Potential Therapeutic Application II: Inflammation and Atherosclerosis

Chronic low-grade inflammation is a key driver of atherosclerosis. Phenylpropanoic acid derivatives, particularly hydroxylated metabolites, have demonstrated significant anti-inflammatory and atheroprotective properties.

Modulation of Inflammatory and Oxidative Stress Pathways

The structural analog 3-(4-hydroxyphenyl)propanoic acid (HPPA) , a microbial metabolite of dietary polyphenols, has been shown to suppress macrophage foam cell formation, a critical early step in atherosclerosis.[10] HPPA achieves this by:

-

Reducing Lipid Accumulation: It promotes cholesterol efflux from macrophages by up-regulating the mRNA expression of transporters like ABCA1 and SR-B1.[10]

-

Inhibiting Inflammation: HPPA significantly inhibits the secretion of pro-inflammatory cytokines IL-6 and IL-1β from macrophages stimulated by oxidized LDL (ox-LDL).[10] This effect is mediated through the inhibition of the NF-κB pathway.[10]

-

Reducing Oxidative Stress: It reverses the increase in reactive oxygen species (ROS) and malondialdehyde (MDA) induced by ox-LDL.[10]

Similarly, propionic acid itself has been shown to exert anti-inflammatory effects on human adipose tissue by downregulating TNF-α and macrophage markers.[11] Given these findings, it is highly probable that this compound shares this anti-inflammatory potential. Its efficacy will depend on how the propoxy substitution affects its interaction with key inflammatory signaling proteins.

Summary of Analog Activities

The following table summarizes the observed activities of key structural analogs, forming the basis for our predictions about the target compound.

| Compound Name | Structure | Key Pharmacological Activities | Potential Therapeutic Area | Reference(s) |

| This compound | Propoxy group at R4 | Hypothesized: PPAR agonism, anti-inflammatory, GPR modulation. | Metabolic Syndrome, Inflammation | N/A |

| 3-(4-Hydroxyphenyl)propanoic acid (HPPA) | Hydroxy group at R4 | Reduces macrophage foam cell formation, inhibits NF-κB, suppresses IL-6 & IL-1β, reduces oxidative stress. | Atherosclerosis, Inflammation | [10] |

| 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (HMPA) | Hydroxy at R4, Methoxy at R3 | Activates GPR41, improves hepatic lipid metabolism, reduces oxidative stress. | Obesity, Hepatic Steatosis | [5][12][13] |

| Generic α-ethylphenylpropanoic acids | Various substitutions | Potent dual PPARα and PPARδ agonists. | Metabolic Syndrome | [4] |

| Generic Aryl Propionic Acids (e.g., Ibuprofen) | Various substitutions | COX inhibition, analgesic, anti-inflammatory. | Pain, Inflammation | [1] |

Proposed Research & Experimental Protocols

To validate the hypothesized pharmacological activities of this compound, a structured, multi-tiered screening approach is recommended. The following protocols provide a self-validating system for initial characterization.

Protocol 1: PPAR Agonist Activity Screening (Luciferase Reporter Assay)

Objective: To determine if the compound can activate PPARα, PPARγ, and/or PPARδ and to quantify its potency (EC50).

Methodology:

-

Cell Culture: Culture HEK293T or a similar cell line in DMEM supplemented with 10% FBS and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.

-

Transfection: Seed cells into 96-well plates. Co-transfect each well with:

-

A plasmid containing the ligand-binding domain of human PPARα, γ, or δ fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

A β-galactosidase expression vector for transfection efficiency normalization.

-

-

Compound Treatment: 24 hours post-transfection, replace the medium with a medium containing serial dilutions of this compound (e.g., from 1 nM to 100 µM). Include a vehicle control (DMSO) and a known potent agonist for each PPAR subtype (e.g., GW7647 for α, Rosiglitazone for γ, GW501516 for δ) as positive controls.

-

Incubation: Incubate the plates for 18-24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer. Measure β-galactosidase activity for normalization.

-

Data Analysis: Normalize luciferase activity to β-galactosidase activity. Plot the normalized activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Rationale: This cell-based assay directly measures the transcriptional activation of the receptor by a ligand, providing a functional readout of agonism. Using plasmids for individual isoforms allows for precise determination of subtype selectivity.

Caption: Workflow for PPAR Luciferase Reporter Assay.

Protocol 2: In Vitro Anti-inflammatory Assay (LPS-Stimulated Macrophages)

Objective: To assess the compound's ability to suppress the production of pro-inflammatory cytokines.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in an appropriate medium.

-

Cell Seeding: Seed cells into a 24-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 50 µM) for 1-2 hours. Include a vehicle control.

-

Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Maintain an unstimulated control group.

-

Incubation: Incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a commercial ELISA kit.

-

Cell Viability: Perform an MTT or similar viability assay on the remaining cells to ensure the observed effects are not due to cytotoxicity.

-

Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated vehicle control. Determine the IC50 value if a clear dose-response is observed.

Rationale: This assay mimics a key aspect of the inflammatory process. LPS is a potent inducer of the NF-κB pathway in macrophages. Measuring the downstream cytokine output provides a direct assessment of the compound's anti-inflammatory efficacy.[10]

Conclusion and Future Directions

While this compound remains a largely uncharacterized molecule, the pharmacological profiles of its close structural analogs provide a compelling, data-driven rationale for its investigation. The evidence strongly suggests a high potential for activity as a modulator of metabolic and inflammatory pathways, particularly through the activation of PPAR nuclear receptors and the suppression of pro-inflammatory signaling cascades.

The proposed experimental workflows offer a clear and robust starting point for characterizing its biological activity. Positive results from these initial screens would warrant further investigation into its mechanism of action, ADME/Tox profiling, and efficacy in preclinical animal models of metabolic syndrome and chronic inflammation. The strategic modification of the phenylpropanoic acid scaffold has yielded numerous successful therapeutics, and this compound stands as a promising new starting point in this rich field of medicinal chemistry.

References

-

Title: 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC Source: PubMed Central URL: [Link]

-

Title: 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PubMed Central Source: PubMed Central URL: [Link]

-

Title: Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid Source: Brazilian Journal of Medical and Biological Research URL: [Link]

-

Title: Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template - PMC Source: PubMed Central URL: [Link]

-

Title: this compound | C12H16O3 | CID 2255935 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

-

Title: PPAR agonist - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Cardiovascular effects of R- and S-enantiomers of Ro 22-9194... Source: Journal of Cardiovascular Pharmacology URL: [Link]

-

Title: Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists Source: ResearchGate URL: [Link]

-

Title: Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

-

Title: Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

-

Title: Propionic acid counteracts the inflammation of human subcutaneous adipose tissue: a new avenue for drug development Source: National Institutes of Health URL: [Link]

-

Title: 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice Source: Nutrients URL: [Link]

-

Title: Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC Source: PubMed Central URL: [Link]

-

Title: PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE - PMC Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition Source: National Institutes of Health URL: [Link]

-

Title: Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties Source: MDPI URL: [Link]

-

Title: (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties Source: ResearchGate URL: [Link]

-

Title: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens Source: PubMed Central URL: [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]